molecular formula C19H29ClN2O6 B3916189 1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid

1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid

Cat. No.: B3916189
M. Wt: 416.9 g/mol
InChI Key: DLBRVUPVIVZBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-chloro-3-ethylphenoxy group and an ethoxyethyl chain. The presence of oxalic acid as a counterion further adds to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-methylpiperazine typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-ethylphenol with ethylene oxide to form 2-(4-chloro-3-ethylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethyl ethyl ether to yield 2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl chloride. Finally, this compound is reacted with 4-methylpiperazine to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl}-1-butanamine
  • N-{2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl}-1-butanaminium oxalate

Uniqueness

1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-methylpiperazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN2O2.C2H2O4/c1-3-15-14-16(4-5-17(15)18)22-13-12-21-11-10-20-8-6-19(2)7-9-20;3-1(4)2(5)6/h4-5,14H,3,6-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBRVUPVIVZBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCOCCN2CCN(CC2)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
Reactant of Route 2
1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
Reactant of Route 3
1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
Reactant of Route 4
1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
Reactant of Route 5
1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
Reactant of Route 6
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Reactant of Route 6
1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid

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